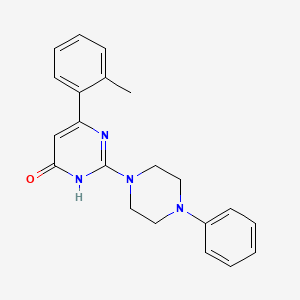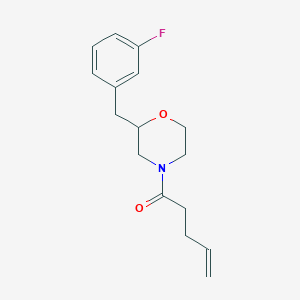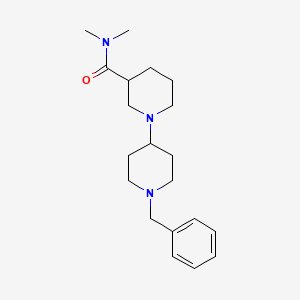![molecular formula C10H18N2O2S B6034260 N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide](/img/structure/B6034260.png)
N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide, also known as MSH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MSH is a hydrazide derivative that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide is not fully understood. However, studies have shown that N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide can inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the inflammatory response and cancer cell survival. N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide may also induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects
N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide has also been shown to induce apoptosis in cancer cells, such as breast cancer cells and leukemia cells. In vivo studies have shown that N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide can reduce inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide has been shown to have low toxicity and high selectivity for cancer cells. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide.
Direcciones Futuras
There are several future directions for N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide research. One area of research is the development of N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide analogs with improved pharmacological properties. Another area of research is the investigation of N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide as a potential therapeutic agent for other inflammatory diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the use of N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide in combination with other anti-inflammatory and anti-cancer agents may have synergistic effects. Further research is needed to fully understand the potential of N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide in therapeutic applications.
Conclusion
In conclusion, N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide, or N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide has been synthesized through various methods and has been studied for its potential use as an anti-inflammatory and anti-cancer agent. The mechanism of action of N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide is not fully understood, but studies have shown that it can inhibit the activity of NF-κB and induce apoptosis in cancer cells. N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide has various biochemical and physiological effects, and future research is needed to fully understand its potential in therapeutic applications.
Métodos De Síntesis
The synthesis of N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide has been achieved through various methods, including the reaction of 4-methyl-3-cyclohexen-1-one with hydrazine hydrate in the presence of methanesulfonic acid. Another method involves the reaction of 4-methyl-3-cyclohexen-1-one with hydrazine hydrate in the presence of an acid catalyst, followed by the addition of methanesulfonic acid. These methods have been successful in producing N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide with high yields and purity.
Aplicaciones Científicas De Investigación
N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide has been studied for its potential therapeutic properties in various scientific research applications. One area of research is its potential use as an anti-inflammatory agent. Studies have shown that N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide has also been studied for its potential use in cancer therapy. Studies have shown that N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide can induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[(Z)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-8-4-6-10(7-5-8)9(2)11-12-15(3,13)14/h4,10,12H,5-7H2,1-3H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGDZNNXUAEJQB-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=NNS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC(CC1)/C(=N\NS(=O)(=O)C)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6034186.png)
![4-hydroxy-3-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6034187.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6034190.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6034191.png)

![(3-fluoro-4-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6034204.png)
![6-(4-fluorophenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B6034209.png)


![2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6034224.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)
![6-acetyl-2-(4-pyridinyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-3-amine](/img/structure/B6034253.png)

amino]methyl}-2-furyl)methanol](/img/structure/B6034264.png)